Iron stearate

Catalog No.
S1899063
CAS No.
2980-59-8
M.F
C36H70FeO4
M. Wt
622.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron stearate

CAS Number

2980-59-8

Product Name

Iron stearate

IUPAC Name

iron(2+);octadecanoate

Molecular Formula

C36H70FeO4

Molecular Weight

622.8 g/mol

InChI

InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

FRVCGRDGKAINSV-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]

Iron stearate is a metal carboxylate, specifically a compound formed from the reaction of iron and stearic acid. It exists in various forms, primarily as iron(II) stearate and iron(III) stearate, characterized by their distinct chemical structures and properties. Iron stearate is typically a waxy solid, which can vary in color from yellow to brown depending on its purity and specific form. This compound is often utilized in various applications due to its unique properties, including its role as a surfactant, lubricant, and stabilizer in plastics and coatings.

The mechanism of action of iron stearate depends on its application.

  • Catalysis

    In organic synthesis, iron stearate likely acts as a Lewis acid catalyst. The iron cation can accept electron pairs from reactants, facilitating bond breaking and formation during the reaction.

  • Stabilizer

[1] Pertin, A., et al. (2021). Tailoring the composition and morphology of iron oxide nanoparticles using iron stearate precursors. New Journal of Chemistry, 45(27), 11802-11813.

Iron Stearate for Anisotropic Iron Oxide Nanoparticles

Iron stearates are also valuable in synthesizing anisotropic iron oxide nanoparticles, which possess unique properties compared to their spherical counterparts. These anisotropic nanoparticles, often shaped like nanocubes or nanoplates, are particularly significant for applications in magnetic resonance imaging (MRI) and magnetic hyperthermia treatments [2]. The structure of the iron stearate precursor and its hydration state critically affect the shape and composition of the resulting nanoparticles [2]. Dehydrated iron stearates, for instance, can lead to the formation of specific shapes like nanocubes, which are desirable for certain therapeutic and diagnostic applications.

[2] Cotin, N., et al. (2018). Anisotropic Iron Oxide Nanoparticles: From Shape Engineering to Biomedical Applications. Pharmaceutics, 10(12), 472.

That are typical for metal carboxylates. Notable reactions include:

  • Formation Reaction: Iron stearate can be synthesized through the reaction of iron salts (such as iron(II) chloride or iron(III) chloride) with sodium stearate in an aqueous solution. This process typically involves heating and stirring to promote the reaction:
    Fe2++2RCOOFe RCOO 2\text{Fe}^{2+}+2\text{RCOO}^-\rightarrow \text{Fe RCOO }_2
    where R is the alkyl chain from stearic acid .
  • Thermal Decomposition: Upon heating, iron stearate can decompose to form iron oxide and other by-products. The thermal stability of iron stearate varies with its form, with iron(II) stearate generally being more stable than iron(III) stearate .
  • Redox Reactions: Iron in iron stearate can participate in redox reactions, particularly under reducing conditions where it may transition between oxidation states .

Iron stearate can be synthesized through several methods:

  • Coprecipitation Method: This involves mixing sodium stearate with iron salts in an aqueous solution under controlled conditions (temperature and pH) to precipitate the desired form of iron stearate .
  • Saponification Method: Sodium hydroxide is used to create sodium stearate, which is then reacted with soluble iron salts. This method allows for better control over the purity and yield of the final product .
  • Direct Synthesis: This method involves directly reacting stearic acid with iron salts without intermediate steps. While simpler, this approach may yield lower purity products compared to saponification methods .

Zinc StearateZinc salt of stearic acidActs as a lubricant and release agentUsed in rubber and plastic industriesCalcium StearateCalcium salt of stearic acidActs as a thickener and stabilizerCommonly used in food packagingAluminum StearateAluminum salt of stearic acidFunctions as an emulsifierUsed in cosmetics and pharmaceuticalsBarium StearateBarium salt of stearic acidProvides heat stabilityUtilized in plastics processing

Iron stearate's unique characteristic lies in its dual role as both a surfactant and a source of bioavailable iron, making it particularly valuable in applications requiring both lubrication and nutritional supplementation.

Studies on the interactions of iron stearate with other compounds reveal its compatibility with various materials used in coatings and plastics. Its performance as a surfactant enhances dispersion properties in formulations, leading to improved product stability . Additionally, research indicates that impurities in iron stearate can significantly affect its efficacy and performance in applications such as nanoparticle synthesis .

The synthesis of iron stearate dates to early studies on metal-soap interactions. While stearic acid itself has been utilized in industrial and biological contexts for centuries, systematic investigations into its iron salts emerged in the 20th century. Early methods involved reacting iron oxides with stearic acid or employing sodium stearate as a precursor in aqueous media. The term "stearate" derives from the Greek word stéar (tallow), reflecting the compound's historical association with animal fats.

Modern nomenclature distinguishes between iron(II) and iron(III) stearates, with FeSt₂ and FeSt₃ denoting their stoichiometric ratios. These designations align with advancements in coordination chemistry, where metal valence and ligand coordination critically determine structural and functional properties.

Fundamental Chemical Identity

IUPAC Naming Conventions

Iron stearate adopts systematic IUPAC nomenclature based on its composition:

  • Iron(II) stearate: [Fe(OOCC₁₇H₃₅)₂] → C₃₆H₇₂FeO₄.
  • Iron(III) stearate: [Fe(OOCC₁₇H₃₅)₃] → C₅₄H₁₀₅FeO₆.

The IUPAC name for iron(III) stearate is iron(3+); octadecanoate, while iron(II) stearate is iron(2+); octadecanoate. These names reflect the oxidation state of iron and the carboxylate ligand's identity.

Molecular Formula and Structural Variations

Iron stearate exists in two primary forms, differing in metal valence and ligand coordination:

PropertyIron(II) Stearate (FeSt₂)Iron(III) Stearate (FeSt₃)
Molecular FormulaC₃₆H₇₂FeO₄C₅₄H₁₀₅FeO₆
StoichiometryFe²⁺ : 2 stearate⁻Fe³⁺ : 3 stearate⁻
Structural MotifMononuclear or polynuclear complexesPolynuclear clusters (e.g., [Fe₃(μ₃-O)(St)₆(H₂O)₃]⁺)
ApplicationsPrecursor for magnetic nanoparticlesCatalyst, nanoparticle synthesis

FeSt₂ typically forms mononuclear or dinuclear complexes, whereas FeSt₃ adopts trinuclear or heptanuclear architectures due to higher hydrolysis rates. The structural diversity arises from differences in iron's oxidation state and ligand-to-metal ratio.

Role in Coordination Chemistry and Metal Carboxylate Research

Iron stearates serve as critical precursors in synthesizing iron oxide nanoparticles (NPs), with their lamellar structures dictating NP morphology. Key findings include:

Structural Influence on Nanoparticle Formation

FeSt₂ and FeSt₃ exhibit distinct decomposition pathways:

  • FeSt₂: Thermal decomposition yields γ-Fe₂O₃ (maghemite) NPs with controlled size (5–20 nm).
  • FeSt₃: Forms α-FeOOH (goethite) or Fe₃O₄ (magnetite) NPs, depending on annealing conditions.

The polycation structure in FeSt₃ promotes larger NP sizes and mixed-phase materials, while FeSt₂ favors smaller, uniform NPs.

Coordination Modes and Hydrolysis

Stearate ligands bind iron through:

  • Bidentate Coordination: Oxygen atoms bridge adjacent iron centers, forming μ-O bonds.
  • Bridging Coordination: Hydroxyl or oxo groups link iron atoms in polynuclear clusters.

Hydrolysis reactions during synthesis dictate cluster formation:

  • FeSt₂: Limited hydrolysis → smaller clusters (e.g., [Fe₂(St)₄(H₂O)₂]).
  • FeSt₃: Rapid hydrolysis → larger clusters (e.g., [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂]⁻).

UNII

8DU7K04A3N

Other CAS

2980-59-8
5136-76-5

Wikipedia

Ferric stearate

General Manufacturing Information

Octadecanoic acid, iron(2+) salt (2:1): ACTIVE

Dates

Modify: 2023-08-16

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